molecular formula C17H16ClN3O2S B2843270 5-chloro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole CAS No. 886918-50-9

5-chloro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole

Cat. No.: B2843270
CAS No.: 886918-50-9
M. Wt: 361.84
InChI Key: QOYKVBVZHQZYJI-UHFFFAOYSA-N
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Description

The compound 5-chloro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole is a complex organic molecule that features a combination of benzo[d]thiazole, piperazine, and furan moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Scientific Research Applications

5-chloro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole typically involves the coupling of substituted 2-amino benzothiazoles with appropriate piperazine derivatives. The reaction conditions often include the use of activating agents such as uronium-type systems (e.g., TBTU/HOBt/DIPEA) or phosphonic acid anhydride methods (e.g., T3P/Py) to facilitate the formation of amide bonds .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole: can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitutions can occur at the benzo[d]thiazole and piperazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with palladium on carbon for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of a nitro group would yield an amine derivative.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole: is unique due to its specific combination of benzo[d]thiazole, piperazine, and furan moieties, which may confer distinct biological activities and chemical properties compared to other thiazole-containing compounds.

Properties

IUPAC Name

[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2S/c1-11-12(18)4-5-14-15(11)19-17(24-14)21-8-6-20(7-9-21)16(22)13-3-2-10-23-13/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYKVBVZHQZYJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC=CO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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